N-(4-{[4-(morpholin-4-ylcarbonyl)benzyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-[4-({[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonamide group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine-4-Carbonyl Intermediate: This step involves the reaction of morpholine with a suitable carbonyl compound, such as phosgene or an acid chloride, to form the morpholine-4-carbonyl intermediate.
Introduction of the Sulfonamide Group: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.
Coupling with the Phenyl Ring: The sulfonamide intermediate is coupled with a phenyl ring bearing a suitable leaving group, such as a halide, through a nucleophilic substitution reaction.
Acetylation: Finally, the resulting compound is acetylated using acetic anhydride or acetyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonyl chlorides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-({[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-({[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other cellular proteins, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
N-[4-({[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE can be compared with other similar compounds, such as:
N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2-(Piperazin-1-yl)Acetamide Hydrochloride: This compound shares the morpholine-4-carbonyl group but differs in the presence of a thiazole ring and piperazine moiety.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different substituents on the phenyl ring or other parts of the molecule.
Properties
Molecular Formula |
C20H23N3O5S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[4-[[4-(morpholine-4-carbonyl)phenyl]methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H23N3O5S/c1-15(24)22-18-6-8-19(9-7-18)29(26,27)21-14-16-2-4-17(5-3-16)20(25)23-10-12-28-13-11-23/h2-9,21H,10-14H2,1H3,(H,22,24) |
InChI Key |
QLRCPSUTPAVOMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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